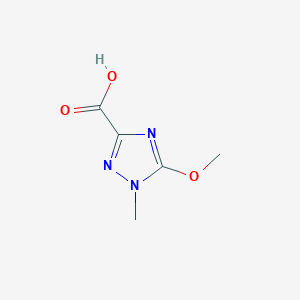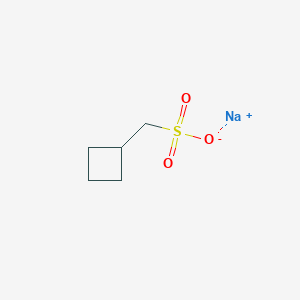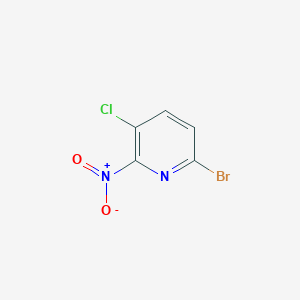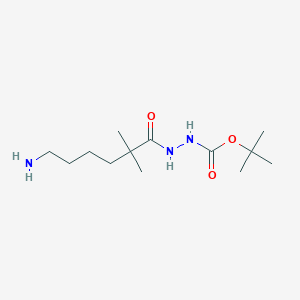
5-methoxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid
概要
説明
1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring structure composed of three nitrogen atoms and two carbon atoms . They are used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .
Synthesis Analysis
Methyl-1H-1,2,4-triazole-3-carboxylate, a related compound, can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis
1,2,4-Triazoles can undergo a variety of chemical reactions, including reactions with chloroacetic acid and different aldehydes or isatin derivatives in acidic media .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary widely depending on the specific compound. For example, the melting point of Methyl-1H-1,2,4-triazole-3-carboxylate is 196-199 °C .科学的研究の応用
Antiviral Drug Synthesis
5-Methoxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid: is a precursor in the synthesis of Ribavirin , a nucleoside analogue with broad antiviral activity. Ribavirin is used to treat a variety of viral infections, including hepatitis C and respiratory syncytial virus .
Xanthine Oxidase Inhibition
This compound has been utilized in the development of analogues for febuxostat , a drug used to treat gout. The analogues synthesized from this triazole derivative have shown potent inhibitory activity against xanthine oxidase, which is crucial for managing hyperuricemia .
Crystallography Studies
The crystal structure of methyl-1H-1,2,4-triazole-3-carboxylate , which can be derived from 5-methoxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid, has been analyzed to understand its molecular configuration and potential interactions with other molecules .
Nucleoside Analogue Research
Researchers have used this compound as a starting material for creating various nucleoside analogues, which are essential in studying viral replication mechanisms and developing new antiviral drugs .
Organic Synthesis
Due to its reactive carboxylate group, this triazole derivative is a valuable building block in organic synthesis, enabling the construction of complex molecules for pharmaceutical applications .
Enzyme Inhibition Studies
The compound’s structural similarity to certain biomolecules makes it a candidate for enzyme inhibition studies, which are fundamental in drug discovery and understanding disease mechanisms .
Material Science
In material science, the compound’s derivatives could potentially be used to create novel polymers with specific properties, such as increased thermal stability or unique electronic characteristics .
Agricultural Chemistry
Triazole derivatives are known for their fungicidal properties. As such, 5-methoxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid could be investigated for its efficacy in protecting crops against fungal pathogens .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-methoxy-1-methyl-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-8-5(11-2)6-3(7-8)4(9)10/h1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEBHGNFGBAZIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-1-methyl-1H-1,2,4-triazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-[(3R)-1-(prop-2-en-1-yl)piperidin-3-yl]carbamate](/img/structure/B1413561.png)









![Sodium [5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanide](/img/structure/B1413577.png)

